4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes both amino and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the pyrazolone ring. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)propylamine: A related compound with similar functional groups.
1-(4-dimethylamino-phenyl)-3-(4-methoxy-phenyl)-propenone: Another compound with a similar aromatic structure.
Uniqueness
4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-18(2)11-7-5-10(6-8-11)13-12(4-3-9-15)14(19)17-16-13/h5-8H,3-4,9,15H2,1-2H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFYUTBCOHLKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146251 |
Source
|
Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878208-89-0 |
Source
|
Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878208-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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